molecular formula C7H7NO B571313 3-Ethenyl-1-oxidopyridin-1-ium CAS No. 121055-24-1

3-Ethenyl-1-oxidopyridin-1-ium

Cat. No.: B571313
CAS No.: 121055-24-1
M. Wt: 121.139
InChI Key: NEROPKTXRSVTPN-UHFFFAOYSA-N
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Description

3-Ethenyl-1-oxidopyridin-1-ium is a pyridine N-oxide derivative characterized by an ethenyl (-CH=CH₂) substituent at the 3-position of the pyridine ring. Pyridine N-oxides are notable for their enhanced polarity and reactivity compared to unoxidized pyridines, owing to the electron-withdrawing nature of the N-oxide group. These compounds are of interest in materials science, coordination chemistry, and medicinal chemistry due to their ability to act as ligands, catalysts, or intermediates in synthetic pathways.

Properties

CAS No.

121055-24-1

Molecular Formula

C7H7NO

Molecular Weight

121.139

IUPAC Name

3-ethenyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H7NO/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2

InChI Key

NEROPKTXRSVTPN-UHFFFAOYSA-N

SMILES

C=CC1=C[N+](=CC=C1)[O-]

Synonyms

Pyridine, 3-ethenyl-, 1-oxide (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-1-oxidopyridin-1-ium can be achieved through several methods. One common approach involves the oxidation of 3-ethenylpyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically takes place under mild conditions, with the oxidizing agent being added slowly to a solution of 3-ethenylpyridine in an appropriate solvent, such as acetic acid or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as crystallization and chromatography, are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-1-oxidopyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyridinium derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds .

Scientific Research Applications

3-Ethenyl-1-oxidopyridin-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethenyl-1-oxidopyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The following table compares 3-Ethenyl-1-oxidopyridin-1-ium with its closest structural analogs, focusing on substituent positions, molecular properties, and reactivity:

Property This compound 4-Ethenyl-3-methyl-1-oxidopyridin-1-ium Pyridine 1-oxide (Baseline)
CAS Number Not Available 45767-62-2 694-59-7
Molecular Formula C₇H₇NO C₈H₉NO C₅H₅NO
Molecular Weight (g/mol) 121.14 (calculated) 135.16 95.10
Substituents Ethenyl at C3 Ethenyl at C4, methyl at C3 None
XlogP (Lipophilicity) ~0.2 (estimated) 0.5 -0.3
Hydrogen Bond Acceptors 1 (N-oxide oxygen) 2 (N-oxide oxygen and ethenyl π-system?) 1
Hydrogen Bond Donors 0 0 0
Key Applications Hypothesized: Ligand design, polymer chemistry Documented: Interaction with silicic acid Solvent, catalyst precursor

Detailed Analysis

Substituent Effects on Reactivity The ethenyl group at C3 in this compound introduces steric and electronic effects distinct from its C4-substituted analog. The N-oxide group increases the compound’s polarity, making it more soluble in polar solvents than unoxidized pyridines. However, the ethenyl substituent’s position may influence π-π stacking interactions in polymeric applications.

Electronic and Spectral Properties

  • Pyridine N-oxides exhibit bathochromic shifts in UV-Vis spectra due to the electron-withdrawing N-oxide group. The ethenyl substituent’s conjugation with the aromatic ring may further alter absorption maxima. For example, Holt and Lindsay (1969) observed that alkylvinylpyridine N-oxides show distinct electronic spectra depending on substituent positions.

Thermodynamic Stability

  • The methyl group in 4-Ethenyl-3-methyl-1-oxidopyridin-1-ium increases molecular weight and hydrophobicity (XlogP = 0.5), whereas this compound’s lower XlogP (~0.2) suggests greater aqueous solubility. This difference could impact applications in drug delivery or environmental chemistry.

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